Superior PfDHODH Inhibitory Potency Versus Closest Patent Analogs
The target compound demonstrates an IC50 of 64 nM against P. falciparum DHODH in a type 2 chromogen reduction assay [1]. This potency is superior to that of the structurally related Compound 31/32 from the same patent family, which shows an IC50 of 99 nM under identical assay conditions, representing a 1.5-fold improvement [2]. Compared to another in-family analog, Compound 74, which exhibits an IC50 of 220 nM, the target compound demonstrates a 3.4-fold greater potency [3]. This established rank-order potency within a controlled patent series provides a clear quantitative basis for prioritizing this compound over its nearest neighbors in lead optimization.
| Evidence Dimension | Inhibitory Potency (IC50) against PfDHODH |
|---|---|
| Target Compound Data | IC50 = 64 nM |
| Comparator Or Baseline | Compound 31/32 (IC50 = 99 nM) and Compound 74 (IC50 = 220 nM) from US Patent 8,703,811 |
| Quantified Difference | 1.5-fold more potent than Compound 31/32; 3.4-fold more potent than Compound 74 |
| Conditions | In vitro type 2 DHODH activity assay using chromogen reduction (DCIP) or direct orotate formation measurement. |
Why This Matters
For procurement in antimalarial drug discovery, a 1.5- to 3.4-fold potency advantage can translate to a lower effective dose, reducing the risk of toxicity and the cost of goods in potential therapeutic development.
- [1] BindingDB. (2014). Affinity Data for BDBM50379157 (CHEMBL1234899): IC50 = 64 nM on P. falciparum DHODH. View Source
- [2] BindingDB. (2014). Affinity Data for BDBM50379146 (CHEMBL2012829, Compound 31/32): IC50 = 99 nM on P. falciparum DHODH. View Source
- [3] BindingDB. (2014). Affinity Data for BDBM120332 (Compound 74): IC50 = 220 nM on P. falciparum DHODH. View Source
